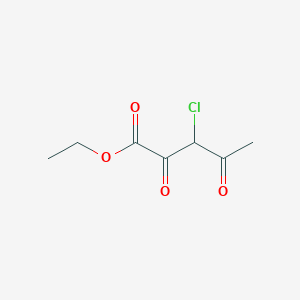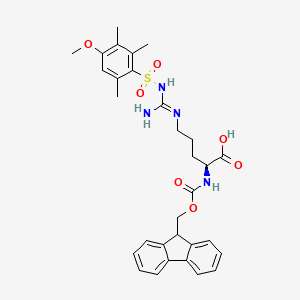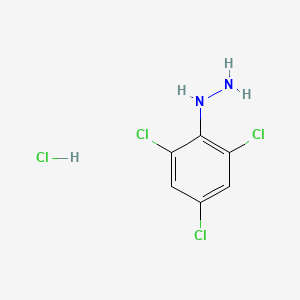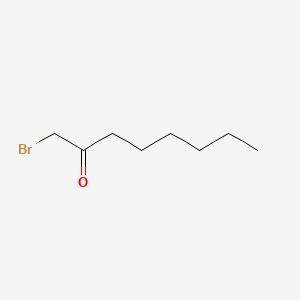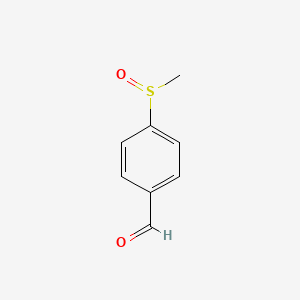
1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide
説明
The compound "1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide" is a derivative of the quinoxaline family, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and biological activities. The quinoxaline derivatives are known for their potential use in various fields, including medicinal chemistry, where they exhibit antibacterial properties, among others.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One approach involves the lithiation of 3-alkyl-quinoxaline-2-thiones, followed by a reaction with electrophiles to yield modified 3-substituted 1H-quinoxaline-2-thiones . Another method reported the synthesis of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide and its derivatives, which showed significant antibacterial activity . Additionally, quinoxaline-2,3(1H,4H)-dithione, a related compound, can be synthesized through thionation of quinoxaline-2,3(1H,4H)-dione or by reacting 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic system containing nitrogen atoms within the quinoxaline ring. The presence of sulfur atoms in the thione and dioxide forms adds to the complexity of the molecular structure, which can influence the reactivity and interaction of these compounds with biological targets .
Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions, which are essential for their functionalization and potential applications. For instance, quinoxaline-2,3(1H,4H)-dithione is known to participate in deprotonation and electrophilic attack at the sulfur atoms, leading to the formation of various substituted derivatives and poly-fused heterocyclic ring systems . The reactivity of quinoxaline-2,3-dicarboxylic anhydride with different nucleophiles has also been explored, resulting in the synthesis of novel compounds with potential antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For example, the synthesis of 2,3-dihydrothieno(2,3-b)quinolines and thieno(2,3-b)-quinolines involves a domino reaction that underscores the mild and convenient aspects of these compounds' synthesis, which may correlate with their stability and ease of handling .
科学的研究の応用
Antibacterial Activity
Quinoxaline derivatives, such as 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide, have been found to possess significant antibacterial activity. Research demonstrates that specific quinoxaline 1,4-dioxides exhibit exceptional in vivo activity against bacteria like Escherichia coli, Salmonella choleraesuis, and Pasteurella multocida (Dirlam et al., 1979).
DNA Cleavage Properties
Quinoxaline 1,4-dioxides, including derivatives of 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline, have been studied for their ability to cleave DNA in hypoxic conditions. This property is crucial in understanding the cytotoxic and mutagenic activities of these compounds in various biological applications (Ganley et al., 2001).
Cytotoxic Agents in Cancer Research
Several studies have highlighted the potential use of quinoxaline derivatives as cytotoxic agents in cancer research. These compounds, including 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide, have shown effectiveness in both oxic and hypoxic cell conditions, indicating their potential as therapeutic agents in cancer treatment (Monge et al., 1994).
Antihypertensive and Antiaggregating Agents
Research has also explored the use of quinoxaline derivatives as antihypertensive and blood platelet antiaggregating agents. These compounds have been studied for their efficacy in inhibiting blood platelet aggregation and their potential as antihypertensive agents, broadening the scope of their therapeutic applications (Monge et al., 2009).
Synthesis and Chemical Properties
The synthesis and properties of quinoxaline derivatives, including 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide, have been extensively studied. Research in this area focuses on understanding the chemical properties and reactions of these compounds, which is fundamental for their application in various scientific fields (Toman et al., 1987).
特性
IUPAC Name |
1,3,3a,4,9,9a-hexahydrothieno[3,4-b]quinoxaline 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)5-9-10(6-15)12-8-4-2-1-3-7(8)11-9/h1-4,9-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKHHQLOAXTGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972159 | |
| Record name | 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~6~-thieno[3,4-b]quinoxaline-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide | |
CAS RN |
56714-11-5 | |
| Record name | Thieno(3,4-b)quinoxaline, 1,3,3a,4,9,9a-hexahydro-, 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056714115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~6~-thieno[3,4-b]quinoxaline-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






